6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid
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Overview
Description
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H9BF4O3 and a molecular weight of 251.97 g/mol . This compound is characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds
Oxidation: Formation of phenols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds, which are widely used in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the ethoxy and fluoro groups.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but with the trifluoromethyl group in the para position.
2-Fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the combination of its ethoxy, fluoro, and trifluoromethyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can also impact the compound’s physical properties, making it suitable for specific applications in synthesis and materials science .
Properties
IUPAC Name |
[6-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-6-4-3-5(9(12,13)14)8(11)7(6)10(15)16/h3-4,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDNBLYKZDOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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